molecular formula C7H12BrNOS B8541160 3-(4-Bromobutyl)-4-thiazolidinone

3-(4-Bromobutyl)-4-thiazolidinone

Cat. No. B8541160
M. Wt: 238.15 g/mol
InChI Key: XJWHYQCVFUOUHF-UHFFFAOYSA-N
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Patent
US05229388

Procedure details

A mixture of 4-thiazolidinone (25 g), dimethylformamide (DMF hereafter, 500 ml) and KOH (27.16 g) was stirred under N2 at room temperature for 1.5 h. To the resulting mixture was added 1,4-dibromobutane (101 ml), which rapidly caused the reaction mixture to turn milky white. Stirring was continued at room temperature for 44 h. The reaction mixture was poured into H2O (1000 ml) and the aqueous mixture was extracted with ethyl acetate (EtOAc hereafter, 3×300 ml). the combined extracts were washed successively with H2O (300 ml) and brine (300 ml), dried over Na2SO4, and concentrated in vacuo to an amber oil. HPLC (high performance liquid chromatography) of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation yielded a clear liquid, b.p. 134°-137° C./0.12 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.16 g
Type
reactant
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][CH2:2]1.CN(C)C=O.[OH-].[K+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>O>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][N:3]1[C:4](=[O:6])[CH2:5][S:1][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S1CNC(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
27.16 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
101 mL
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate (EtOAc hereafter
WASH
Type
WASH
Details
the combined extracts were washed successively with H2O (300 ml) and brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an amber oil
DISTILLATION
Type
DISTILLATION
Details
HPLC (high performance liquid chromatography) of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation
CUSTOM
Type
CUSTOM
Details
yielded a clear liquid, b.p. 134°-137° C./0.12 mm Hg

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
Smiles
BrCCCCN1CSCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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